Dibenzylidenesorbitol

Description

Historical Context and Evolution of Dibenzylidenesorbitol Research

The history of this compound (DBS) research spans more than a century, marking it as one of the earliest identified low-molecular-weight gelators. researchgate.netrsc.orgwhiterose.ac.uk Its ability to gel organic solvents was recognized long before the field of supramolecular chemistry was formally established. rsc.orgwhiterose.ac.uk Initial investigations were primarily focused on its synthesis and basic characterization.

A significant resurgence of interest in DBS and other low-molecular-weight gelators occurred in the 1940s, partly driven by military needs during the Second World War for materials like greases and lubricants. whiterose.ac.uk In the decades that followed, with the advent of advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, researchers were able to elucidate the precise chemical structure of DBS. whiterose.ac.uk This foundational work paved the way for a deeper understanding of its gelation mechanism. The evolution of DBS research reflects the broader development of materials science, moving from initial discovery and structural analysis to a more sophisticated exploration of its self-assembly properties and the engineering of its derivatives for specific, high-tech applications. researchgate.netrsc.org

This compound as a Low-Molecular-Weight Gelator (LMWG)

This compound is a highly effective and versatile low-molecular-weight gelator (LMWG) for a wide array of organic solvents and polymer melts. researchgate.net The gelation mechanism is predicated on the self-assembly of DBS molecules into a three-dimensional network that entraps the liquid phase. This process is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. whiterose.ac.uk

The molecular architecture of DBS is often described as "butterfly-like," with the rigid sorbitol backbone forming the 'body' and the two benzylidene groups constituting the 'wings'. researchgate.netrsc.orgwhiterose.ac.ukrsc.org This amphiphilic structure, with both polar (hydroxyl groups on the sorbitol backbone) and non-polar (aromatic rings) regions, is crucial for its self-assembly. The specific nature of the interactions governing gelation is highly dependent on the solvent environment. researchgate.netwhiterose.ac.uknih.gov

In non-polar solvents , intermolecular hydrogen bonding, particularly involving the free hydroxyl groups of the sorbitol core, is the primary driving force for self-assembly. whiterose.ac.uk

In polar, protic solvents , the hydrogen bonding potential of the gelator is diminished due to competition from solvent molecules. In these environments, π-π stacking interactions between the aromatic benzylidene 'wings' and solvophobic effects become more dominant in directing the assembly of the gel network. whiterose.ac.uk

Below is an interactive table summarizing the gelation behavior of this compound in various solvents.

Current Research Trajectories and Future Potential of this compound Studies

Current research on this compound is largely focused on expanding its functionality through chemical modification and exploring its use in advanced, high-technology applications. researchgate.netrsc.orgrsc.org Scientists are actively developing DBS derivatives to enhance its properties and introduce new capabilities to the self-assembled materials. researchgate.netrsc.orgwhiterose.ac.uk This is typically achieved by modifying either the aromatic 'wings' or the free hydroxyl groups on the sorbitol 'body'. whiterose.ac.ukrsc.org Such derivatization can alter the gelator's solubility, responsiveness to stimuli (like pH), and compatibility with different media. researchgate.netrsc.org

The future potential for DBS and its derivatives is significant, with promising applications in a variety of fields:

Polymer Science : DBS is widely used commercially as a clarifying and nucleating agent for polyolefins, improving their transparency and mechanical properties by modifying the polymer's crystallization kinetics. researchgate.netjlu.edu.cnrsc.org

Dental Materials : Research has shown that incorporating DBS into dental composites can increase the monomer conversion rate during polymerization, leading to materials with enhanced strength and reduced shrinkage. researchgate.netupb.roresearchgate.net

Tissue Engineering : The biocompatibility of DBS-based gels makes them attractive candidates for creating scaffolds that can support cell growth and tissue regeneration. researchgate.netrsc.orgwhiterose.ac.uk

Environmental Remediation : Functionalized DBS hydrogels are being explored for their ability to remove pollutants, such as dyes, from water. rsc.org

Energy Technology : There is potential for using DBS-based gels as electrolytes in batteries or as templates for creating nanostructured materials for energy storage and conversion. researchgate.netrsc.orgrsc.org

The combination of its long history of industrial use with modern derivatization and analytical techniques suggests a bright future for this class of gelators in an increasing number of sophisticated applications. researchgate.netrsc.org

Scope and Significance of this compound Studies in Academic Research

This compound holds considerable significance in academic research, primarily as a model system for investigating the fundamental principles of supramolecular chemistry and soft matter physics. researchgate.netrsc.org Its relatively simple, well-defined structure and predictable self-assembly behavior make it an ideal platform for studying the complex interplay of non-covalent forces that govern the formation of molecular gels. researchgate.netnih.gov

The academic importance of DBS studies stems from several key aspects:

Fundamental Understanding of Self-Assembly : Research on DBS provides deep insights into how molecular-level information is translated through hierarchical assembly to create macroscopic material properties. rsc.org Systematic studies correlating solvent parameters with gelation behavior have advanced the ability to predict and control self-assembly processes. nih.gov

Biocompatibility and Sustainability : Derived from renewable resources like sorbitol, DBS-based materials are noted for their biocompatibility, which is a crucial aspect for applications in medicine and personal care products. researchgate.net

Structure-Property Relationships : The ease with which DBS can be chemically modified allows researchers to systematically probe how changes in molecular structure affect the properties of the resulting gel. whiterose.ac.ukrsc.org This is vital for the rational design of new functional materials.

Bridging Academia and Industry : DBS is a rare example of a low-molecular-weight gelator that has achieved widespread industrial application, particularly in the polymer industry. researchgate.netrsc.org This provides a direct link between fundamental academic research on gelation and real-world technological implementation.

The versatility, low cost, and rich chemistry of this compound ensure its continued importance as a subject of academic inquiry, driving innovation in areas from polymer science to biomedical engineering. whiterose.ac.ukrsc.org

Properties

CAS No. |

54365-47-8 |

|---|---|

Molecular Formula |

C13H22O8 |

Molecular Weight |

306.31 g/mol |

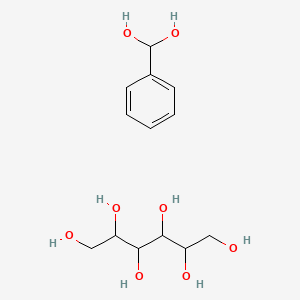

IUPAC Name |

hexane-1,2,3,4,5,6-hexol;phenylmethanediol |

InChI |

InChI=1S/C7H8O2.C6H14O6/c8-7(9)6-4-2-1-3-5-6;7-1-3(9)5(11)6(12)4(10)2-8/h1-5,7-9H;3-12H,1-2H2 |

InChI Key |

KZAXZLXYAYCVLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(O)O.C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Dibenzylidenesorbitol

Established Synthetic Pathways for Dibenzylidenesorbitol

The primary method for synthesizing this compound is through the acid-catalyzed condensation of D-sorbitol with two equivalents of benzaldehyde (B42025). rsc.org This reaction yields a mixture of isomers, with the 1,3:2,4-dibenzylidene-D-sorbitol being the most common and widely studied. ontosight.ai

Condensation Reactions of Benzaldehyde and Sorbitol

The synthesis of this compound involves an acid-catalyzed acetalization reaction between the hydroxyl groups of D-sorbitol and the carbonyl group of benzaldehyde. rsc.org This equilibrium reaction typically results in the formation of di-acetals, but mono- and tri-acetal by-products, namely monobenzylidene sorbitol (MBS) and tribenzylidene sorbitol (TBS), can also be formed. rsc.orgnottingham.ac.uk The reaction is driven to completion by removing the water produced during the condensation. rsc.org A common approach involves using a solvent like cyclohexane, which forms an azeotrope with water, allowing for its continuous removal and shifting the equilibrium towards the desired product. rsc.orgresearchgate.net

Acid Catalysis in this compound Synthesis

A range of acid catalysts are effective in promoting the synthesis of this compound. Brønsted acids, such as p-toluenesulfonic acid (TSA) and sulfuric acid, are commonly employed. researchgate.netgoogle.com Lewis acids, including zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(II) chloride (SnCl₂), have also been utilized, sometimes in conjunction with Brønsted acids to enhance the reaction. whiterose.ac.uk The role of the acid catalyst is to protonate the carbonyl oxygen of benzaldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl groups of sorbitol. More recent developments have explored the use of ionic liquids as both the reaction medium and catalyst, offering a pathway to high-purity products without residual acid. rsc.org

Optimization of Reaction Parameters and Yield

Optimizing reaction conditions is crucial for maximizing the yield of the desired 1,3:2,4-Dibenzylidenesorbitol isomer and minimizing by-products. Key parameters that are often adjusted include the molar ratio of reactants, catalyst concentration, temperature, and reaction time. researchgate.netnih.gov

Several studies have investigated the ideal conditions for this synthesis. For instance, one orthogonal experiment identified the optimal molar ratio of benzaldehyde to sorbitol as 2.1:1.0, with a p-toluenesulfonic acid concentration of 1.2% by mass. researchgate.net Another process highlights a molar ratio of aldehyde to sorbitol between 1.5:1 and 1.9:1 as preferable. google.com The reaction temperature is also a critical factor, with studies showing that temperatures around 150°C can lead to complete sorbitol conversion. nih.gov However, excessively high temperatures may cause product degradation. nih.gov The use of microwave irradiation has also been explored as a method to accelerate the reaction, with heating in the range of 50 to 150°C. google.com

Table 1: Examples of Optimized Reaction Parameters for this compound Synthesis

| Parameter | Optimized Value/Range | Source |

|---|---|---|

| Molar Ratio (Benzaldehyde:Sorbitol) | 2.1:1.0 | researchgate.net |

| 1.5:1 to 1.9:1 | google.com | |

| Catalyst (p-TSA) | 1.2% (mass percentage) | researchgate.net |

| Temperature | 50-150°C (Microwave) | google.com |

Functionalization of the this compound Skeleton

The this compound molecule offers a versatile platform for chemical modification, allowing for the fine-tuning of its physical and chemical properties. rsc.org Functionalization can occur at the free hydroxyl groups of the sorbitol backbone or, more commonly, on the aromatic "wings" of the molecule. rsc.orgwhiterose.ac.uk

Modification of Aromatic "Wings" of this compound

The two phenyl groups of this compound, referred to as the aromatic "wings," are prime targets for chemical modification. rsc.org Introducing various substituents onto these rings can significantly impact the properties of the resulting derivatives, such as their gelling ability, solubility, and thermal stability. rsc.org

The most direct method for modifying the aromatic wings is to use a substituted benzaldehyde during the initial condensation reaction with sorbitol. rsc.orggoogle.com This approach has been used to synthesize a wide array of DBS derivatives. For example, using 3,4-dimethylbenzaldehyde (B1206508) results in the commercial clarifying agent Millad® 3988. rsc.org

Alternatively, electrophilic aromatic substitution reactions can be performed on the pre-formed this compound molecule. masterorganicchemistry.com These reactions introduce functional groups directly onto the existing phenyl rings. The position of the new substituent (ortho, meta, or para) is directed by the existing acetal (B89532) linkage to the sorbitol backbone. libretexts.org This linkage acts as an ortho-, para-directing group, though steric hindrance can influence the final product distribution. youtube.com For example, nitration of DBS can be achieved, and the resulting nitro groups can be further converted into other functional groups, such as amides, to create a new family of DBS derivatives. rsc.org

Table 2: Examples of Substituted Benzaldehydes Used in the Synthesis of DBS Derivatives

| Substituent on Benzaldehyde | Resulting DBS Derivative | Source |

|---|---|---|

| 3,4-dimethyl | 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol | rsc.org |

| 4-isopropyl | 1,3:2,4-di(4-isopropylbenzylidene)-D-sorbitol | nottingham.ac.uk |

| 3-halo | meta-halogenated DBS derivatives | google.com |

Synthesis of Halogenated this compound Derivatives

Halogenated derivatives of DBS are synthesized by reacting D-sorbitol with a benzaldehyde that has a halogen substituent. google.com This process is particularly useful for creating meta-substituted halogenated compounds. For instance, di-(meta-fluorobenzylidene)-D-sorbitol is produced using 3-fluorobenzaldehyde. google.com The reaction is typically carried out in a C1-C3 aliphatic alcohol medium with an acid catalyst. google.com This method has been shown to produce high yields and simplified purification of the final product. google.com

The synthesis of various halogenated DBS derivatives, including those with fluorine, chlorine, and bromine at the meta position, has been documented. google.com For example, the synthesis of di-(meta-chlorobenzylidene)-D-sorbitol involves heating a mixture of D-sorbitol, 3-chlorobenzaldehyde, and para-toluenesulfonic acid monohydrate in absolute methanol (B129727). google.com Similarly, the bromo-derivative is prepared using 3-bromobenzaldehyde (B42254) under comparable conditions. google.com The resulting products are typically purified by washing with an aliphatic alcohol to remove impurities. google.com Research has indicated that chloro-substituted DBS can be more effective in certain applications compared to the unsubstituted version, an effect attributed to its lower solubility. rsc.org

Table 1: Synthesis of Halogenated this compound Derivatives

| Derivative | Starting Aldehyde | Key Reaction Conditions | Reference |

| di-(meta-fluorobenzylidene)-D-sorbitol | 3-fluorobenzaldehyde | Acid catalyst, C1-C3 aliphatic alcohol | google.com |

| di-(meta-chlorobenzylidene)-D-sorbitol | 3-chlorobenzaldehyde | p-toluenesulfonic acid, methanol, ~20 hrs | google.com |

| di-(meta-bromobenzylidene)-D-sorbitol | 3-bromobenzaldehyde | p-toluenesulfonic acid, methanol, ~48 hrs | google.com |

Generation of Amide Derivatives

Amide derivatives of DBS can be generated through further modification of the aromatic wings. whiterose.ac.uk One approach involves the conversion of nitro groups on the benzylidene moieties. whiterose.ac.uk This method significantly expands the range of possible DBS derivatives. whiterose.ac.uk For instance, D-sorbitol acetal amido derivatives can be prepared by the reduction of a nitryl group followed by acylation of the resulting amino group. researchgate.net

Another strategy involves the creation of two-component organogelators from amine-functionalized D-sorbitol and fatty acids. rsc.org For example, cationic organogelators based on 1,3:2,4-di-(p-ammoniumbenzylidene)-D-sorbitol have been synthesized and combined with carboxylate anions of fatty acids like stearic acid. rsc.org While the salt formation can sometimes disrupt the gelation ability of the parent amine-functionalized DBS, certain combinations, such as with 12-hydroxystearic acid, can still form stable organogels. rsc.org

Functionalization of the Sorbitol Backbone "Body"

The free hydroxyl groups at the 5- and 6-positions of the sorbitol backbone in DBS are readily available for functionalization. google.com

Esterification of Hydroxyl Groups (5-OH and 6-OH)

The hydroxyl groups of the sorbitol backbone can be converted into esters using acid chlorides. rsc.org The degree of substitution can be controlled by the molar ratio of the base and the acid chloride. rsc.orgresearchgate.net When one equivalent of the acylating reagent is used, the 6-substituted product is predominantly formed. rsc.orgresearchgate.net If an excess of the acylating reagent is present, the 5,6-disubstituted product is obtained. rsc.orgresearchgate.net This selective esterification allows for the introduction of various functional groups onto the sorbitol body. rsc.org

Acrylate (B77674) Functionalization

Both the primary (6-OH) and secondary (5-OH) alcohol groups of the sorbitol backbone can be functionalized with acrylate groups, which introduces the potential for polymerization. rsc.org This functionalization can be achieved by reacting DBS with 2-isocyanatoethyl methacrylate (B99206) (IEM) in the presence of a catalyst like dibutyltin (B87310) dilaurate. rsc.org This reaction, typically carried out in a solvent like THF under an inert atmosphere, yields an organogelator with polymerizable acrylate moieties. rsc.org

Selective Functionalization at C-5 Position

Selective functionalization at the C-5 position of the sorbitol backbone, while leaving the more reactive 6-OH group untouched, requires a more strategic approach. rsc.org One method involves using a protecting group for the 6-OH position. rsc.org

An alternative strategy starts with different materials to achieve a 5-methoxy derivative of DBS. rsc.org This process begins with the reaction of L-glucono-1,5-lactone with benzaldehyde dimethyl acetal to form an intermediate, 3,5:4,6-dibenzylidene-L-gluconic acid. rsc.org This intermediate is then reacted with sodium hydride and methyl iodide, followed by reduction with lithium aluminum hydride to yield 5-methoxy-1,3:2,4-dibenzylidene-D-sorbitol. rsc.org

Alkylation of the Sorbitol Chain (Allyl and Propyl Derivatives)

The sorbitol chain of DBS can be modified by introducing allyl or propyl groups at the first carbon atom. rsc.orggoogle.com This is achieved by first preparing a modified sorbitol and then carrying out the acetal-forming reaction. rsc.org For instance, allyl-sorbitol can be synthesized by reacting glucose with allyl bromide in an aqueous medium. rsc.org The allyl group can then be catalytically reduced to a propyl group to form n-propyl sorbitol. rsc.org These modified sorbitols are then condensed with substituted benzaldehydes to produce the desired DBS derivatives. rsc.org

The synthesis of these derivatives typically involves reacting one mole of the substituted alditol (like allyl sorbitol or n-propyl sorbitol) with two moles of an aldehyde in the presence of an acid catalyst. google.com The reaction is usually conducted in an organic solvent that is miscible with water. google.com For example, a 1-allyl sorbitol syrup can be dissolved in methanol and reacted with 4-propoxybenzaldehyde (B1265824) in the presence of an acid to produce the corresponding DBS derivative. google.com

Table 2: Alkylation of the Sorbitol Chain

| Derivative | Intermediate | Key Reaction Steps | Reference |

| Allyl-DBS | Allyl-sorbitol | Reaction of glucose with allyl bromide, followed by condensation with benzaldehyde. | rsc.org |

| n-Propyl-DBS | n-Propyl-sorbitol | Catalytic reduction of allyl-sorbitol, followed by condensation with benzaldehyde. | rsc.org |

Design Principles for Novel this compound Derivatives

The foundation for designing new this compound (DBS) derivatives lies in its distinct molecular structure, often described as "butterfly-like". rsc.org This structure consists of a central sorbitol "body" and two benzylidene "wings". rsc.org These two components represent the key molecular recognition motifs that drive the self-assembly and gelation process. rsc.orgrsc.org The primary design strategy involves the chemical modification of either the aromatic wings or the free hydroxyl groups on the sorbitol backbone. rsc.org Such derivatization can positively or negatively impact the molecule's ability to form gels and allows for the fine-tuning of its properties for specific applications, ranging from personal care products to polymer nucleation. rsc.orgjlu.edu.cn

The versatility of DBS as a building block is a key advantage. rsc.org The aromatic rings offer significant scope for variation through substitution, while the hydroxyl groups on the sorbitol portion can be readily functionalized using standard chemical reactions. rsc.org More complex derivatives can also be created through more extensive synthetic pathways. rsc.org For instance, researchers have successfully synthesized new derivatives by reacting D-sorbitol with various substituted benzaldehydes or by modifying the hydroxyl groups through reactions like esterification and etherification. rsc.orgresearchgate.net

Impact of Steric Hindrance on Derivative Properties

Steric hindrance, which refers to the spatial arrangement of atoms and groups within a molecule, plays a critical role in the properties of DBS derivatives. The introduction of bulky substituents can significantly disrupt the delicate balance of intermolecular interactions required for self-assembly and gelation. rsc.org

A clear example of this is the failed gelation of 2,4,5-trimethylbenzylidene sorbitol (2,4,5-TMDBS). The steric effects from the meta-substituents on the aromatic rings are thought to disrupt the necessary interactions between molecules, thus preventing the formation of a stable gel network. rsc.org This highlights that even subtle changes to the molecular structure can have a profound impact on the material's bulk properties. rsc.org

However, the effect of steric hindrance can be nuanced and context-dependent. In hybrid materials, such as those combining DBS derivatives with polymers like poly(ethylene glycol) (PEG), steric hindrance can have an inverse effect. For derivatives like 1,3:2,4-di(3,4-dimethylbenzylidene)sorbitol (DMDBS), the additional alkyl groups increase steric hindrance, which blocks hydrogen bonding interactions with the PEG matrix. researchgate.net This blockage facilitates the self-assembly of the DBS derivative itself, leading to the formation of larger nanofibrils compared to unmodified DBS. researchgate.net

Table 1: Effect of Steric Hindrance on Properties of DBS Derivatives

| Derivative/System | Nature of Steric Hindrance | Observed Effect | Reference |

| 2,4,5-TMDBS | Meta-substituents on benzylidene rings | Disruption of intermolecular interactions, leading to inability to form a gel. | rsc.org |

| DMDBS/PEG System | Increased alkyl groups on benzylidene rings | Increased steric hindrance blocks hydrogen bonding with PEG, facilitating self-assembly of the derivative. | researchgate.net |

| TBPMN/PEG System | Increased alkyl groups on benzylidene rings | Similar to DMDBS, increased steric hindrance promotes self-assembly in a polymer matrix. | researchgate.net |

This table illustrates how steric hindrance can either inhibit or promote self-assembly depending on the specific molecular structure and its environment.

Tuning Molecular Recognition Motifs through Derivatization

The self-assembly of DBS into the fibrous networks that cause gelation is governed by two primary noncovalent interactions: hydrogen bonding and π-π stacking. rsc.orgnih.gov Derivatization is a powerful tool for precisely tuning these molecular recognition motifs to alter the gelation behavior and other properties of the material. rsc.org

The "body" of the DBS butterfly, the sorbitol backbone, contains free primary (6-OH) and secondary (5-OH) hydroxyl groups that are crucial for forming intermolecular hydrogen bonds. rsc.org These hydrogen bonds are a main driving force for the formation of gels. researchgate.net Chemical modification of these groups directly tunes this recognition motif. For example, esterification of these hydroxyl groups using acid chlorides can yield mono- or bis-esters, depending on the reaction conditions. rsc.orgresearchgate.net This modification alters the hydrogen-bonding capability of the molecule, which in turn affects its self-assembly. rsc.org

The aromatic "wings," the benzylidene groups, are responsible for π-π stacking interactions between DBS molecules. rsc.org The importance of this interaction is clearly demonstrated by derivatives where the benzyl (B1604629) groups are replaced. In one study, replacing the benzyl groups with cyclohexyl groups to create 1,3:2,4-dicyclohexanecarboxylidene-d-sorbitol (DCHS) eliminated the possibility of π-π stacking. nih.gov As a result, DCHS was found to be a very poor gelator, highlighting the critical role of aromatic interactions in the self-assembly of the parent DBS molecule. nih.gov Modifying the electronic nature of the aromatic rings, for example by adding electron-withdrawing or electron-donating groups, can also fine-tune these π-π interactions. rsc.org

Table 2: Derivatization Strategies for Tuning Molecular Recognition

| Target Motif | Derivatization Strategy | Example Derivative(s) | Effect on Molecular Recognition | Reference |

| Hydrogen Bonding | Esterification of free hydroxyl groups | 5,6-disubstituted esters of DBS | Alters the hydrogen-bonding network by converting hydroxyl donors into acceptors. | rsc.orgresearchgate.net |

| Hydrogen Bonding | Selective etherification of hydroxyl groups | 5-O-ether derivatives of DBS | Modifies the hydrogen-bonding capability of the sorbitol 'body'. | rsc.org |

| π-π Stacking | Replacement of aromatic rings | 1,3:2,4-dicyclohexanecarboxylidene-d-sorbitol (DCHS) | Eliminates π-π stacking, significantly weakening gelation ability. | nih.gov |

| π-π Stacking | Substitution on aromatic rings | Di(p-methylbenzylidene) Sorbitol (p-Me-DBS) | Modifies the electronic and steric nature of the aromatic rings, influencing π-π stacking and overall properties. | jlu.edu.cn |

This table summarizes how specific chemical modifications to the DBS structure can be used to control the key intermolecular forces responsible for its material properties.

Molecular Self Assembly Mechanisms of Dibenzylidenesorbitol

Molecular Architecture and Self-Assembly Propensity

The inherent tendency of DBS to self-assemble is a direct consequence of its unique three-dimensional structure. researchgate.netrsc.orgrsc.org This structure provides the necessary functionalities and spatial arrangement for the directional interactions that lead to the formation of fibrillar networks. researchgate.net

Dibenzylidenesorbitol adopts a characteristic "butterfly-like" conformation. researchgate.netrsc.orgrsc.orgresearchgate.net In this arrangement, the sorbitol backbone constitutes the "body," while the two benzylidene groups form the "wings." researchgate.netrsc.orgrsc.org This specific shape is not merely a geometric curiosity but is pivotal to its function as a gelator. The sorbitol portion provides a hydrophilic core, while the benzylidene groups introduce hydrophobic and aromatic character. researchgate.net This amphiphilic nature is a key driver for its self-assembly in various media. The equatorial positioning of the phenyl rings is a definitive feature of its crystal structure. researchgate.net

The self-assembly of DBS is governed by specific, non-covalent interactions, often referred to as molecular recognition motifs. researchgate.netrsc.org These motifs dictate how individual DBS molecules recognize and interact with each other to form larger, ordered structures. The primary interactions at play are intermolecular hydrogen bonding and π-π stacking. researchgate.net

A crucial element in the self-assembly of DBS is the formation of intermolecular hydrogen bonds, primarily involving the hydroxyl groups at the 5 and 6 positions of the sorbitol backbone. rsc.org These hydroxyl groups can act as hydrogen bond donors, interacting with the hydroxyl groups or cyclic acetals of adjacent DBS molecules, which act as hydrogen bond acceptors. rsc.org This directional and specific interaction is a major contributor to the formation of the fibrillar network that entraps the solvent, leading to gelation. researchgate.net The strength and nature of these hydrogen bonds are significantly influenced by the polarity of the solvent. rsc.org

| Interacting Groups | Role in Hydrogen Bonding | Reference |

| 5-OH Group | Donor/Acceptor | rsc.org |

| 6-OH Group | Donor/Acceptor | rsc.org |

| Acetal (B89532) Oxygens | Acceptor | nih.gov |

The aromatic benzylidene "wings" of the DBS molecule provide another critical mode of interaction: π-π stacking. researchgate.netrsc.org These interactions occur when the electron-rich π-systems of the aromatic rings on adjacent molecules align in a face-to-face or, more commonly, a parallel-displaced manner. libretexts.orgnih.gov This stacking is driven by a combination of dispersion forces and electrostatic interactions, contributing significantly to the stability of the self-assembled structure. libretexts.org The interplay between π-π stacking and hydrogen bonding creates a robust, three-dimensional network. researchgate.net In some solvent environments, particularly polar ones, strong parallel-displaced π-π interactions can lead to the stacking of DBS molecules into a rigid, plane-like structure. nih.govacs.org

| Interaction Type | Description | Key Feature | Reference |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Contributes to the stability of the fibrillar network. | researchgate.netrsc.orgresearchgate.net |

Molecular Recognition Motifs Driving Self-Assembly

Influence of Solvent Environment on Self-Assembly

The nature of the solvent has a profound impact on the self-assembly of DBS. researchgate.netrsc.orgresearchgate.net The polarity of the solvent, in particular, can significantly alter the balance of intermolecular forces that drive the formation of the gel network. rsc.org In low-polarity solvents, both intra- and intermolecular hydrogen bonding between DBS molecules are favored, which promotes self-assembly. rsc.org Conversely, in high-polarity solvents, hydrogen bonding between DBS molecules and the solvent becomes more prevalent, which can hinder the self-assembly process and lead to dissolution. rsc.org

The solvent can also influence the morphology of the self-assembled structures. For instance, in nonpolar solvents, a derivative of DBS was observed to form rope-like helical fibers, driven by intermolecular hydrogen bonding between the 6-OH group and acetal oxygens of an adjacent molecule. nih.govacs.org In contrast, in polar solvents, the same derivative formed smooth, non-helical fibers due to strong parallel-displaced π-π interactions, resulting in a more rigid, planar stacking. nih.govacs.org This demonstrates that the solvent environment can be used to tune the resulting nanostructures. nih.gov

| Solvent Polarity | Effect on Hydrogen Bonding | Resulting Assembly | Reference |

| Low | Favors DBS-DBS H-bonding | Promotes self-assembly | rsc.org |

| High | Favors DBS-solvent H-bonding | Hinders self-assembly | rsc.org |

| Nonpolar | Intermolecular H-bonding (6-OH to acetal O) | Helical fibers | nih.govacs.org |

| Polar | Strong parallel-displaced π-π stacking | Non-helical fibers | nih.govacs.org |

Solvent Polarity and Assembly Mode

The polarity of the solvent plays a critical role in determining the self-assembly pathway of DBS. rsc.org The balance between DBS-DBS and DBS-solvent interactions dictates whether the system forms a gel or remains a solution.

In low-polarity solvents, intermolecular hydrogen bonding between DBS molecules is the dominant force driving self-assembly. rsc.orgwhiterose.ac.uk Specifically, research suggests that the hydroxyl group at the 6-position (6-OH) acts as a hydrogen bond donor to an acetal oxygen on an adjacent DBS molecule, facilitating the formation of fibrous networks. rsc.orgnih.gov In these environments, intramolecular hydrogen bonding is also favored, contributing to a conformation that supports aggregation. rsc.orgwhiterose.ac.uk

Conversely, in high-polarity solvents, the solvent molecules themselves compete effectively for hydrogen bonding sites on the DBS molecule. rsc.orgwhiterose.ac.uk This leads to a preference for DBS-solvent hydrogen bonds, which disrupts the intermolecular interactions necessary for self-assembly and results in the dissolution of the compound. rsc.orgwhiterose.ac.uk In such polar environments, π-π stacking interactions between the aromatic rings of the DBS molecules are thought to become the primary mechanism for self-assembly, leading to different aggregate structures compared to those formed in nonpolar media. rsc.orgnih.gov

Role of Hansen Solubility Parameters (HSPs) in Predicting Self-Assembly

While solvent polarity is a useful indicator, a more nuanced prediction of DBS self-assembly can be achieved using Hansen Solubility Parameters (HSPs). rsc.orgnih.gov HSPs deconstruct the total Hildebrand solubility parameter into three distinct components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). nih.gov This multi-dimensional approach provides a more accurate model for the complex interactions between the gelator and the solvent. researchgate.netnih.gov

By plotting solvents in a three-dimensional "Hansen space" based on their respective δd, δp, and δh values, distinct regions corresponding to different behaviors of DBS can be identified. rsc.org These regions map whether DBS will remain insoluble (I), form a gel instantly (IG), form a gel slowly (SG), or be fully soluble (S). rsc.org The ability of a solvent to accept or donate hydrogen bonds (δh) has been shown to be significantly more important than its general polarity (δp) in determining the final state of a DBS-solvent mixture. nih.gov

The center of the "gelation sphere" in Hansen space can be used to estimate the HSPs of the gelator itself. nih.gov The distance between the HSP coordinates of the solvent and the center of this sphere indicates the degree of compatibility; a smaller distance generally correlates with better solubility, while a moderate distance is often optimal for gelation. rsc.org

Table 1: Hansen Solubility Parameters (HSPs) for this compound (DBS)

| Method | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) | Source |

| Solution Sphere Center | 18.30 | 14.10 | 9.33 | nih.gov |

| Group Contribution | 15.89 | 3.87 | 18.27 | nih.gov |

| Gel Sphere Center | 33.5 (2δd) | 7.5 | 8.7 | nih.gov |

Note: Some studies report 2δd on one axis of the Hansen space plot.

Effect of Cosolvents on Self-Assembly Activation

The introduction of a cosolvent can significantly alter the kinetics and thermodynamics of DBS self-assembly. In a study using an ethanol (B145695) fuel system, the addition of dimethyl sulfoxide (B87167) (DMSO) as a cosolvent was found to influence the gelation time (t_gel). researchgate.net The gelation time decreased with increasing DMSO concentration up to a certain point (<9 wt.%). researchgate.net This suggests that small amounts of a cosolvent can facilitate the self-assembly process. However, further increases in the cosolvent concentration hindered the self-assembly of DBS, leading to a longer gelation time. researchgate.net This demonstrates that the volume fraction of the cosolvent is a critical factor that can be tuned to control the mechanical properties and microstructure of the resulting gel. researchgate.net

Control of Supramolecular Chirality in this compound Assemblies

Chirality, a fundamental property of molecules that are non-superimposable on their mirror images, can be transferred from the molecular level to the macroscopic scale during self-assembly, a phenomenon known as supramolecular chirality. researchgate.netnih.gov In DBS systems, the inherent chirality of the sorbitol backbone can direct the formation of ordered, chiral superstructures. researchgate.net The expression of this chirality—specifically, the handedness and morphology of the resulting assemblies—can be controlled by external factors, most notably the choice of solvent. nih.govacs.org

Formation of Helical vs. Non-Helical Nanostructures

The polarity of the solvent is a key determinant in the formation of either helical or non-helical nanostructures in assemblies of DBS and its derivatives. nih.govacs.org

In nonpolar solvents , DBS derivatives typically form rope-like, left-helical fibers. nih.govresearchgate.netacs.org This helical morphology is associated with a strong negative signal in circular dichroism (CD) spectroscopy. nih.govacs.org

In polar solvents , the same molecules assemble into smooth, non-helical fibers or twisted ribbons. nih.govresearchgate.netacs.org These structures exhibit a significantly weaker or resting CD signal. nih.govacs.org

By mixing solvents of different polarities, it is possible to obtain intermediate structures, such as twisted ribbon fibers with a medium-strength CD signal, demonstrating that the nanostructure and the expression of supramolecular chirality can be tuned in situ. nih.govacs.org

Table 2: Influence of Solvent Polarity on the Nanostructure of DBS Derivative Assemblies

| Solvent Type | Resulting Nanostructure | Spectroscopic Signature | Source |

| Nonpolar | Rope-like, helical fibers | Strong negative CD signal | nih.govacs.org |

| Polar | Smooth, non-helical fibers | Resting or weak CD signal | nih.govacs.org |

| Mixed Polarity | Twisted ribbon fibers | Medium strength CD signal | nih.govacs.org |

Differential Stacking Interactions and Oligomer Assembly

The solvent-dependent formation of helical versus non-helical structures arises from subtle changes in molecular stacking and intermolecular interactions. nih.gov

In nonpolar solvents , the gelator molecules are proposed to adopt a distorted, T-shaped structure. nih.gov The self-assembly is driven by intermolecular hydrogen bonds, particularly involving the 6-OH group bonding with an acetal oxygen of an adjacent molecule. nih.gov Crucially, differential stacking interactions on either side of the molecule's ten-member ring skeleton create energetic strain. nih.gov The oligomers then assemble into a helix to minimize this energy, leading to the formation of twisted, rope-like fibers. nih.gov

In polar solvents , the molecular conformation changes to a more rigid, planar-like structure. nih.gov In this environment, strong, parallel-displaced π-π stacking interactions become the dominant force for assembly. rsc.orgnih.gov The driving forces on both sides of the molecular skeleton are balanced, making it difficult for the stacked dimers to bend or twist, thus resulting in the growth of smooth, non-helical nanostructures. nih.gov

Microstructural and Morphological Characterization of Dibenzylidenesorbitol Networks

Formation of Nanofibrillar Networks

At the heart of the gelation and clarification phenomena induced by DBS is the formation of a space-filling network of nanofibrils. capes.gov.br These fibrils are the primary structural motif, and their formation is a result of the self-organization of DBS molecules driven by non-covalent interactions, primarily hydrogen bonding and π-π stacking between the benzylidene groups. rsc.orgresearchgate.net

Thermoreversible Nanofibrillar Network Formation in Polymer Matrices

A key characteristic of DBS networks, particularly in polymer matrices, is their thermoreversibility. acs.orgacs.org Upon heating, the DBS network dissolves in the polymer melt, leading to a sol state. As the system cools, the DBS molecules self-assemble, reforming the nanofibrillar network and causing the system to gel. This process is driven by the temperature-dependent solubility of DBS in the polymer. rsc.org

The formation of these networks is a kinetic process, with the final morphology depending on factors such as the concentration of DBS, the molecular weight of the polymer, and the cooling rate. rsc.orgacs.org For instance, in poly(propylene glycol) (PPG), higher DBS concentrations lead to more pronounced and stable networks. acs.org Similarly, the molecular weight of the polymer can influence the solubility of DBS and, consequently, the gelation behavior. rsc.org The self-assembly process allows DBS to form three-dimensional fibrillar networks within the polymer matrix, which can enhance the mechanical properties of the polymer and influence its crystallization kinetics. researchgate.net

Dimensions and Morphology of Nanofibrils

Electron microscopy studies have provided detailed insights into the dimensions and morphology of DBS nanofibrils. These fibrils are typically characterized by their high aspect ratio, with diameters on the nanoscale and lengths that can extend to several micrometers.

Transmission electron microscopy (TEM) of DBS in poly(ethyl methacrylate) (PEMA) has revealed nanofibrils with diameters of approximately 10 nm and lengths reaching several hundred nanometers. psu.edu In organogels with PPG, DBS nanofibrils were observed to have a diameter of about 10.1 ± 1.1 nm and lengths, in some cases, exceeding 1.5 μm. acs.org Studies on DBS gels in solvents like acetone (B3395972) and benzene (B151609) have also reported rigid, twisted nanofibrils with diameters ranging from 15 to 21 nm. acs.org The table below summarizes the observed dimensions of DBS nanofibrils in various systems.

| System | Fibril Diameter (nm) | Fibril Length | Reference |

| Poly(propylene glycol) (PPG) | 10.1 ± 1.1 | > 1.5 µm | acs.org |

| Acetone/Benzene Gels | 15 - 21 | - | acs.org |

| Poly(ethyl methacrylate) (PEMA) | ~10 | Several hundred nm | psu.edu |

The connectivity and branching of these nanofibrils can vary depending on the surrounding medium. In some solvent systems, the fibrils grow long with few branch points, while in others, such as silicone polymers and polyethers, they form highly branched and interconnected networks. psu.edu

Observation of Larger-Scale Structures

Spherulitic Structures in Dibenzylidenesorbitol Gels and Polymer Composites

In many systems, the DBS nanofibrils aggregate to form spherulitic structures. These are spherical, semi-crystalline regions that grow radially outwards from a central nucleus. Polarized light microscopy is a key technique used to observe these birefringent structures. acs.org The formation of these spherulites is a common feature in both DBS organogels and polymer composites containing DBS. acs.org These larger structures are a consequence of the hierarchical self-assembly of the DBS molecules, first into nanofibrils and subsequently into these more complex, micron-sized entities.

Continuous Lamellar Textures vs. Isolated Sheaf-like Objects

The organization of the nanofibrils within the larger structures can vary. In some instances, they form continuous lamellar textures, where the fibrils are arranged in parallel sheets. In other cases, they form more isolated, sheaf-like objects, which can be considered precursors to fully developed spherulites. The transition between these morphologies can be influenced by factors such as the concentration of the gelator and the cooling conditions.

Advanced Imaging and Diffraction Techniques

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are invaluable for directly visualizing the nanofibrillar network, providing data on fibril diameter, length, and connectivity. acs.orgpsu.edu

Atomic Force Microscopy (AFM) offers high-resolution imaging of the surface topography of the nanofibrils, revealing details of their structure. nih.gov

X-ray Diffraction (XRD) is used to probe the crystalline nature of the DBS nanofibrils. capes.gov.bracs.org XRD patterns have shown that the crystal structure of DBS within the self-assembled network can differ slightly from that of pure, bulk DBS. acs.org

Polarized Light Microscopy (PLM) is essential for observing the larger-scale, birefringent structures like spherulites that are formed by the aggregation of nanofibrils. acs.org

Small-Angle Neutron Scattering (SANS) and Ultra-Small Angle Neutron Scattering (USANS) are powerful techniques for characterizing the network structure over a wide range of length scales, providing statistical information about the size, shape, and correlation of the scattering objects within the gel. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR, provides insights into the molecular-level structure and dynamics within the nanofibrils, confirming the involvement of hydroxyl groups in hydrogen bonding. acs.org

Through the combined use of these advanced techniques, a detailed, multi-scale picture of the intricate and hierarchical architecture of this compound networks has been developed, providing a fundamental understanding of their structure-property relationships.

Electron Microscopy (SEM, TEM) for Network Visualization

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the three-dimensional fibrillar networks of this compound (DBS). These methods offer direct observation of the self-assembled structures that are responsible for the gelation of various liquids.

SEM analysis of DBS xerogels, which are prepared by removing the solvent from the gel, reveals a porous, interconnected network of crystalline fibrils. The morphology of these networks can vary significantly depending on the solvent used and the concentration of the DBS. For instance, in some solvents, DBS forms dense, sheet-like structures, while in others, it creates a more open, web-like mesh of fine fibrils. The diameter of these fibrils is typically in the nanometer range, often between 10 and 100 nm.

TEM provides higher resolution images and can reveal finer details about the fibrillar morphology. TEM studies have confirmed that the fibrils are often composed of smaller, elementary nanofilaments that twist together to form larger fibrous bundles. These observations are critical for understanding the mechanical properties of the gels, as the connectivity and robustness of the fibrillar network directly influence the gel's strength and stability.

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Supramolecular Arrangement

X-ray-based techniques are powerful tools for elucidating the supramolecular arrangement of DBS molecules within the fibrillar network. X-ray Diffraction (XRD) provides information about the crystalline nature of the self-assembled structures, while Small-Angle X-ray Scattering (SAXS) offers insights into the larger-scale organization of the fibrils.

XRD patterns of DBS xerogels typically show sharp peaks, indicating a high degree of crystallinity. The positions of these peaks can be used to determine the unit cell parameters of the crystal lattice. It has been shown that DBS molecules pack in a way that facilitates intermolecular hydrogen bonding, which is a key driving force for self-assembly. The specific packing arrangement can be influenced by the nature of the solvent and the presence of any substituents on the benzylidene rings.

SAXS is particularly useful for characterizing the size, shape, and spatial arrangement of the fibrils in the gel state, without the need for solvent removal. SAXS data can provide quantitative information about the fibril diameter and the persistence length, which is a measure of the stiffness of the fibrils. These studies have revealed that the fibrils can be modeled as long, semi-flexible cylinders. The scattering profiles can also indicate the presence of hierarchical structures, such as the bundling of fibrils.

Optical Microscopy (OM, POM) for Macroscopic Morphology

Optical Microscopy (OM) and Polarized Optical Microscopy (POM) are valuable for examining the macroscopic morphology of DBS gels. These techniques allow for the observation of larger-scale structures, such as spherulites, which are spherical crystalline aggregates that can form during the gelation process.

Under OM, the growth of these spherulitic structures can be monitored in real-time. The size and number density of the spherulites are dependent on factors such as the cooling rate and the DBS concentration. The formation of a continuous network of these spherulites is often associated with the onset of gelation.

POM is particularly insightful as it can reveal the anisotropic nature of the self-assembled structures. When viewed under cross-polarized light, the crystalline domains of the DBS network exhibit birefringence, appearing as bright regions against a dark background. The characteristic "Maltese cross" pattern observed in many DBS spherulites is a clear indication of a radially symmetric arrangement of the crystalline fibrils within the spherulite. The texture and morphology observed with POM can provide qualitative information about the degree of order and the orientation of the molecules within the gel.

Spectroscopic Techniques for Molecular Interactions and Orientation

A variety of spectroscopic techniques are employed to probe the molecular interactions and the orientation of DBS molecules within the self-assembled network. These methods provide a molecular-level understanding of the forces driving the gelation process.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the specific molecular interactions, particularly hydrogen bonding, that are crucial for the self-assembly of DBS. The hydroxyl (-OH) stretching region of the FTIR spectrum is especially informative. In the solution state, a broad band corresponding to free or weakly associated hydroxyl groups is observed. Upon gelation, this band sharpens and shifts to lower wavenumbers, indicating the formation of strong, ordered hydrogen bonds between the sorbitol moieties of the DBS molecules.

UV-Visible (UV/Vis) Spectroscopy can be used to study the aggregation of the benzylidene groups. Changes in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or an increase in absorbance, can indicate the formation of aggregates and the stacking of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton (¹H) NMR, provides detailed information about the local environment of the DBS molecules. Changes in chemical shifts and line broadening upon gelation can indicate the restriction of molecular motion and the formation of intermolecular interactions. Advanced solid-state NMR techniques can provide even more detailed information about the packing and conformation of DBS molecules in the solid state.

Polarization Modulation Infrared Linear Dichroism (PM-IRLD) Microscopy is a sophisticated technique that combines infrared spectroscopy with microscopy to determine the orientation of molecules within the sample. By analyzing the differential absorption of polarized infrared light, PM-IRLD can provide quantitative information about the average orientation of specific functional groups, such as the C=O or C-H bonds, relative to the fibril axis. This allows for a detailed understanding of how the DBS molecules are oriented within the self-assembled fibers.

Interactive Data Table: Summary of Characterization Techniques for this compound Networks

| Technique | Information Obtained |

| Scanning Electron Microscopy (SEM) | Provides visualization of the 3D fibrillar network morphology, porosity, and fibril dimensions in xerogels. |

| Transmission Electron Microscopy (TEM) | Offers higher resolution imaging of fibril morphology, revealing details such as the presence of elementary nanofilaments and their twisted bundling. |

| X-ray Diffraction (XRD) | Determines the crystalline nature of the self-assembled structures and provides information on the molecular packing and unit cell parameters. |

| Small-Angle X-ray Scattering (SAXS) | Characterizes the size, shape, and spatial arrangement of fibrils in the gel state, including fibril diameter and persistence length. |

| Optical Microscopy (OM) | Allows for the observation of macroscopic structures like spherulites and monitoring of their growth during gelation. |

| Polarized Optical Microscopy (POM) | Reveals the anisotropic and birefringent nature of the crystalline domains, indicating the radial arrangement of fibrils within spherulites through patterns like the Maltese cross. |

| Fourier-Transform Infrared (FTIR) | Identifies specific intermolecular interactions, particularly the formation of strong, ordered hydrogen bonds between hydroxyl groups, which is a key driver for self-assembly. |

| UV-Visible (UV/Vis) Spectroscopy | Studies the aggregation and stacking of the aromatic benzylidene groups through changes in the absorption spectrum. |

| Nuclear Magnetic Resonance (NMR) | Provides information on the local molecular environment, restriction of molecular motion, and intermolecular interactions upon gelation. |

| Circular Dichroism (CD) | Probes the chiral supramolecular arrangement, providing information on the handedness of fibrillar helices and the overall chiral organization of the network. |

| Polarization Modulation IR Linear Dichroism (PM-IRLD) | Quantitatively determines the orientation of specific functional groups relative to the fibril axis, offering a detailed understanding of molecular orientation within the self-assembled fibers. |

Dibenzylidenesorbitol As a Nucleating Agent in Polymer Systems

Mechanism of Nucleation by Dibenzylidenesorbitol

This compound (DBS) and its derivatives function as highly effective nucleating agents, particularly in semi-crystalline polymers like polypropylene (B1209903). Their mechanism is not based on acting as solid particles at the polymer's melting temperature, but rather through a process of dissolution and subsequent self-assembly upon cooling. researchgate.netbohrium.com This unique behavior leads to the formation of a finely dispersed network that templates polymer crystallization.

Dissolution and Dispersion in Molten Polymer

The nucleation process begins at elevated temperatures, typically during polymer processing in the melt phase. At these temperatures, the DBS-based additive dissolves completely in the molten polymer, forming a homogeneous, single-phase solution. rsc.orgacs.org This solubility in the polymer melt is a critical first step, allowing the nucleating agent molecules to disperse evenly throughout the matrix. rsc.org The concentration of the additive is typically low, often below 2% by weight. researchgate.net This dissolution and dispersion ensure that upon cooling, the subsequent structure formation can occur uniformly throughout the polymer volume.

Formation of Fibrous Networks as Nucleation Sites

As the homogeneous polymer-additive solution cools, the solubility of the DBS derivative decreases, leading to its phase separation from the polymer melt. researchgate.netacs.org During this phase separation, the DBS molecules self-assemble into a three-dimensional, thermoreversible network of crystalline nanofibrils. researchgate.netrsc.orgnih.gov This self-assembly is driven by non-covalent interactions, primarily hydrogen bonding between the sorbitol hydroxyl groups and π-π stacking interactions between the benzylidene aromatic rings. nih.govresearchgate.net The resulting fibrils are remarkably fine, with diameters reported to be in the range of 5-10 nanometers. ippi.ac.ir This extensive, percolated network provides a vast surface area for the subsequent polymer crystallization. acs.org

Role of this compound Fibrils as Heterogeneous Nucleating Agents

The self-assembled DBS fibrillar network serves as the foundation for heterogeneous nucleation of the polymer. The surfaces of these countless nanofibrils provide a multitude of sites that are favorable for the polymer chains to attach to and begin the crystallization process. acs.org The polymer lamellae then grow from these fibrillar surfaces, often orthogonally to the fibril axis. acs.org This templated growth mechanism, where the polymer organizes on the pre-existing DBS network, is fundamentally different from nucleation on a conventional particulate additive. It leads to a more organized and much finer crystalline structure in the final polymer product. rsc.org

Influence on Polymer Crystallization Behavior and Kinetics

The introduction of this compound and its derivatives has a profound impact on the crystallization behavior and kinetics of polymers. By providing a high density of nucleation sites, these additives significantly alter the speed and temperature at which crystallization occurs.

Effect on Crystallization Temperature and Half-Time of Crystallization

One of the most significant effects of DBS-based nucleating agents is the increase in the polymer's crystallization temperature (Tc). ippi.ac.irmdpi.comresearchgate.net As the polymer melt cools, crystallization begins at a higher temperature than it would without the additive. For example, the addition of 0.3 wt% DMDBS to polypropylene can increase the crystallization temperature by approximately 16°C. ippi.ac.ir

This acceleration is also quantified by the crystallization half-time (t1/2), which is the time required for 50% of the total crystallization to complete. The addition of DMDBS drastically reduces the t1/2. mdpi.com This effect is particularly pronounced at higher isothermal crystallization temperatures, where the un-nucleated polymer would crystallize very slowly. dntb.gov.uamdpi.com For instance, in an olefin block copolymer, the crystallization half-time at 114°C was reduced from over 25 minutes for the pure polymer to just 1.4 minutes with the addition of 0.25% DMDBS. mdpi.com

Table 1: Effect of DMDBS Content on Non-Isothermal Crystallization and Melting Temperatures of an Olefin Block Copolymer (OBC)

This table illustrates how increasing the concentration of the nucleating agent 1,3:2,4-Bis(3,4-dimethylbenzylidene) sorbitol (DMDBS) affects the peak crystallization temperature (Tc) and peak melting temperature (Tm) of an OBC during non-isothermal differential scanning calorimetry (DSC) analysis.

| DMDBS Content (wt%) | Peak Crystallization Temp (Tc) (°C) | Peak Melting Temp (Tm) (°C) |

| 0 | 106.3 | 120.9 |

| 0.25 | 113.8 | 121.2 |

| 0.5 | 114.7 | 121.3 |

| 1.0 | 115.8 | 121.6 |

| 2.0 | 116.5 | 121.7 |

Data sourced from research on the influence of DMDBS on the crystallization behavior of olefin block copolymers. mdpi.com

Table 2: Isothermal Crystallization Half-Time (t1/2) of an Olefin Block Copolymer (OBC) at Various Temperatures and DMDBS Concentrations

This table shows the time in minutes required for 50% crystallization to occur under isothermal (constant temperature) conditions. It demonstrates the powerful effect of 1,3:2,4-Bis(3,4-dimethylbenzylidene) sorbitol (DMDBS) in accelerating the crystallization process, especially at higher temperatures where the pure polymer crystallizes slowly.

| Isothermal Crystallization Temp (°C) | t1/2 (min) - 0% DMDBS | t1/2 (min) - 0.25% DMDBS | t1/2 (min) - 0.5% DMDBS | t1/2 (min) - 1.0% DMDBS | t1/2 (min) - 2.0% DMDBS |

| 110 | 2.6 | 0.8 | 0.7 | 0.6 | 0.5 |

| 112 | 8.9 | 1.0 | 0.9 | 0.7 | 0.6 |

| 114 | 25.4 | 1.4 | 1.1 | 0.9 | 0.8 |

| 116 | - | 2.5 | 1.8 | 1.3 | 1.1 |

| 118 | - | 6.7 | 4.3 | 2.8 | 2.1 |

Data sourced from isothermal crystallization studies of OBC/DMDBS composites. mdpi.com A '-' indicates that the crystallization was too slow to be accurately measured within the experimental timeframe.

Nucleation Density and its Dependence on Temperature and Concentration

The efficacy of this compound (DBS) as a nucleating agent is intrinsically linked to its nucleation density, which is significantly influenced by both temperature and concentration within the polymer matrix.

Temperature also exerts a strong influence on the nucleation density provided by DBS. Research on polyethylene (B3416737) has demonstrated that the nucleation density in systems containing DBS remains relatively constant over a range of crystallization temperatures but then decreases sharply above a critical temperature, for instance, 120°C in polyethylene. researchgate.net In contrast, for systems without DBS, the nucleation density tends to decrease progressively with an increase in crystallization temperature. researchgate.net This indicates that DBS provides a significant and stable nucleation effect up to a certain thermal threshold. For olefin block copolymers (OBCs), a derivative of DBS, 1,3;2,4-Bis(3,4-dimethylbenzylidene) sorbitol (DMDBS), has been observed to exhibit more pronounced nucleating efficiency at higher crystallization temperatures. mdpi.com

The interplay between concentration and temperature is crucial. The solubility of DBS in the polymer melt is temperature-dependent, which in turn affects the concentration at which it becomes an effective nucleating agent. rsc.org The formation of the DBS fibrillar network, essential for nucleation, is a result of its crystallization from the molten polymer as it cools. ippi.ac.ir The temperature at which this occurs relative to the polymer's crystallization temperature is a key factor in its effectiveness.

Non-Isothermal and Isothermal Crystallization Kinetics Studies (Avrami Model)

The crystallization behavior of polymers nucleated with this compound (DBS) and its derivatives is extensively analyzed using both non-isothermal and isothermal crystallization kinetics, with the Avrami model being a fundamental tool for these investigations. tainstruments.comnih.govviserdata.com

Non-Isothermal Crystallization:

In non-isothermal crystallization, where the polymer is cooled at a constant rate, the addition of DBS derivatives like 1,3;2,4-Bis(3,4-dimethylbenzylidene) sorbitol (DMDBS) significantly accelerates the crystallization process. mdpi.com This is evidenced by an increase in the crystallization temperature (Tc) of the polymer. researchgate.net The Avrami model, while originally developed for isothermal conditions, can be adapted to analyze non-isothermal data, providing insights into the crystallization mechanism and rate. tainstruments.comscirp.org Studies on polypropylene have shown that the presence of a chemical nucleator like DMDBS leads to significant differences in the Avrami rate constant (k) and the Avrami exponent (n) compared to the unnucleated polymer. tainstruments.com The exponent 'n' offers information about the nucleation mechanism and the geometry of crystal growth. upc.edu

Isothermal Crystallization:

Under isothermal conditions, where the polymer is held at a constant temperature below its melting point, the effect of DBS as a nucleating agent is also pronounced. The Avrami equation is widely used to describe the isothermal crystallization kinetics of semi-crystalline polymers. tainstruments.comviserdata.com The model relates the fraction of crystallized material to time, yielding the Avrami exponent (n) and the crystallization rate constant (k). nih.govviserdata.com

The Avrami exponent 'n' provides insights into the nature of nucleation (e.g., sporadic or instantaneous) and the dimensionality of crystal growth (e.g., one-, two-, or three-dimensional). mdpi.com For polypropylene, Avrami exponents are often found to be between 2 and 4, suggesting spherical or disc-like crystal geometries. upc.edu In nucleated polypropylene, the value of 'n' can vary with the crystallization temperature, indicating changes in the crystallization mechanism. tainstruments.com

| Sample | Crystallization Temperature (TC) (°C) | Avrami Exponent (n) |

|---|---|---|

| Control PP | Variable | ~2.4 - 2.5 (constant) |

| Nucleated PP (with DMDBS) | Increasing | Increases with increasing TC |

Impact on Polymer Crystalline Morphology

The introduction of this compound (DBS) as a nucleating agent has a profound impact on the crystalline morphology of polymers, leading to significant changes in their macroscopic properties.

Reduction of Spherulitic Size

One of the most significant effects of incorporating this compound (DBS) and its derivatives into a polymer matrix is the substantial reduction in the size of the spherulites. mdpi.comresearchgate.net Spherulites are large, radially growing crystalline structures that are characteristic of many semi-crystalline polymers. upc.edu

The addition of a nucleating agent like DBS creates a large number of primary nuclei throughout the polymer melt. researchgate.net This high nucleation density means that crystallization starts from many more points simultaneously. As these numerous, closely packed spherulites grow, they impinge on each other much earlier in the crystallization process, which restricts their final size. researchgate.netnih.gov

Studies on various polymers have consistently demonstrated this effect. For instance, in olefin block copolymers (OBCs), even a low concentration of 1,3;2,4-Bis(3,4-dimethylbenzylidene) sorbitol (DMDBS) significantly decreases the crystal size. mdpi.com Similarly, in polypropylene, the addition of nucleating agents leads to smaller spherulites, which in turn improves optical and mechanical properties. researchgate.net Research has shown that a decrease in the radius of spherulites can lead to a reduction of cracks within the spherulites and an increase in the elasticity of the polymer. researchgate.net

The reduction in spherulite size is a key factor behind the clarifying effect of DBS in polymers like polypropylene. Smaller spherulites scatter less light, leading to improved transparency. mdpi.com

Directed Polymer Crystallization and Anisotropic Crystal Textures

Beyond simply reducing spherulite size, this compound (DBS) and its derivatives can direct the crystallization of polymers, leading to the formation of anisotropic crystal textures. This is attributed to the self-assembly of DBS molecules into a three-dimensional network of nanofibrils within the molten polymer. aminer.cn

These nanofibrils, which can be on the order of 10 nanometers in diameter, act as templates for the polymer crystallization. aminer.cn Instead of the random, radial growth of spherulites, the polymer chains align and crystallize along the surfaces of these oriented DBS fibrils. This templating effect can result in a more ordered and anisotropic crystalline structure.

In polyethylene, for instance, the presence of DBS can lead to a change from a continuous lamellar texture at lower crystallization temperatures to one based on isolated sheaf-like objects at higher temperatures. researchgate.net This demonstrates the ability of the DBS network to influence the growth and arrangement of polymer lamellae. The directed crystallization can also lead to enhanced molecular orientation of the polymer, particularly under specific processing conditions like injection molding below the dissolution temperature of the nucleating agent. researchgate.net

This compound in Specific Polymer Matrices

The effectiveness and impact of this compound (DBS) and its derivatives as nucleating agents have been extensively studied in various polymer systems, with a particular focus on polyolefins due to their widespread commercial use. google.comgoogle.comunifiedpatents.com

Polyolefins (Polypropylene, Polyethylene, Ethylene (B1197577)/α-olefin Copolymers)

This compound (DBS) and its derivatives are highly effective nucleating agents for a range of polyolefins, including polypropylene (PP), polyethylene (PE), and ethylene/α-olefin copolymers. researchgate.netresearchgate.netgoogle.com

Polypropylene (PP):

Polypropylene is one of the most common polymers in which DBS-based nucleating agents are used, primarily for clarification. ippi.ac.ir Derivatives like 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS) are particularly effective in isotactic polypropylene (iPP). ippi.ac.ir When added to PP, DMDBS dissolves in the melt at high temperatures and then crystallizes into a fine, fibrillar network upon cooling. ippi.ac.ir This network provides a high density of nucleation sites for the PP, leading to a significant increase in the crystallization temperature and a reduction in the size of the spherulites. rsc.orgresearchgate.net This reduction in spherulite size is the primary reason for the enhanced clarity of nucleated PP. mdpi.com The efficiency of nucleation is dependent on the concentration of the DBS derivative, with optimal clarification often seen at concentrations around 0.3 wt%. tu-darmstadt.de

Polyethylene (PE):

In polyethylene, DBS also acts as a potent nucleating agent, significantly increasing the nucleation density by two to three orders of magnitude. researchgate.net This leads to an accelerated crystallization rate. researchgate.net However, the efficiency of DBS in PE is highly dependent on the crystallization temperature. Studies have shown a dramatic decrease in nucleating efficiency at temperatures above 120°C, where the lamellar morphology can be replaced by less organized structures. researchgate.net The presence of a DBS network within the polyethylene matrix has been confirmed through morphological studies. researchgate.net

Ethylene/α-olefin Copolymers:

DBS and its derivatives are also effective in ethylene/α-olefin copolymers, such as olefin block copolymers (OBCs). In OBCs, which can form unique space-filling spherulites, the addition of DMDBS can tailor the crystallization behavior and morphology. mdpi.com It promotes an increased crystallization rate and, at low concentrations, significantly reduces the crystal size. mdpi.com This leads to improved optical transparency. mdpi.com The addition of DBS to ethylene/α-olefin copolymers has been shown to induce a very strong nucleation effect, comparable to that of self-nucleation. researchgate.net The physical gelation of amphiphilic block copolymers by DBS has also been studied, demonstrating the versatility of this nucleating agent in complex copolymer systems. nih.gov

| Polymer | Key Effects of DBS Addition | Supporting Evidence |

|---|---|---|

| Polypropylene (PP) | Increased crystallization temperature, reduced spherulite size, enhanced clarity. | Effective at concentrations around 0.3 wt%. tu-darmstadt.de DMDBS forms a fibrillar network that acts as nucleation sites. ippi.ac.ir |

| Polyethylene (PE) | Greatly enhanced nucleation density (2-3 orders of magnitude), accelerated crystallization rate. | Efficiency decreases significantly above 120°C. researchgate.net A DBS network forms within the PE matrix. researchgate.net |

| Ethylene/α-olefin Copolymers (e.g., OBCs) | Increased crystallization rate, significant reduction in crystal size at low concentrations, improved optical transparency. | Nucleation effect is comparable to self-nucleation. researchgate.net DMDBS tailors the crystallization behavior of OBCs. mdpi.com |

Poly(ethylene terephthalate) (PET)

This compound (DBS) and its derivatives can function as nucleating agents in Poly(ethylene terephthalate) (PET), a polymer known for its slow crystallization rate, which can limit its use in applications like injection molding. google.com The addition of these agents aims to increase the crystallization rate and modify the morphology of PET. bartin.edu.trresearchgate.net

The effectiveness of a nucleating agent in PET is often evaluated by its ability to increase the crystallization temperature (Tc), reduce the time required for crystallization, and refine the resulting crystalline structure. Studies have shown that certain nucleating agents can shift the crystallization mechanism of PET from a three-dimensional growth to a two-dimensional one. bartin.edu.tr The level of crystallinity in PET significantly influences its properties, with higher crystallinity leading to increased glass transition temperature, modulus, toughness, and stiffness. researchgate.net

Interactive Data Table: Effect of Nucleating Agents on PET Crystallization

| Nucleating Agent | Effect on Crystallization Rate | Change in Crystallization Mode | Reference |

|---|---|---|---|

| This compound | Increases | Can shift from 3D to 2D growth | bartin.edu.trresearchgate.net |

| Talc | Increases | Can shift from 3D to 2D growth | bartin.edu.tr |

Poly(lactic acid) (PLA)

Research has demonstrated that the self-assembling nature of DBS into nanofibrillar networks within the PLA melt is key to its nucleating efficiency. rsc.orgutwente.nl These fibrils act as heterogeneous nucleating sites, promoting the crystallization of PLA even at high cooling rates. rsc.org For instance, the addition of a sorbitol-based nucleating agent, 1,2,3-tridesoxy-4,6:5,7-bis-O-[(4-propylphenyl) methylene]-nonitol (TBPMN), to PLA has been shown to significantly reduce the crystallization half-time. utwente.nl At a concentration of 2 wt%, TBPMN lowered the half-time from 6.5 minutes to 1.0 minute at an isothermal crystallization temperature of 100 °C. utwente.nl

The effectiveness of these nucleating agents is often dependent on their concentration. A sigmoidal relationship has been observed between the degree of crystallinity and the concentration of the nucleating agent, with a significant impact seen at or above a certain threshold, which is believed to be the solubility limit of the nucleator in the PLA melt. utwente.nl Beyond this limit, the nucleating efficiency can be very high. For example, one study found that for a decanedioic acid dibenzoylhydrazide (DDBH) nucleating agent, the nucleating efficiency was above 50% for concentrations of 0.7 wt% and 0.9 wt%. nih.gov

The interaction between PLA and some nucleating agents can involve the formation of hydrogen bonds between the carbonyl group of PLA and the N-H group of the nucleating agent, which contributes to the potent nucleation ability. vot.pl

Interactive Data Table: Effect of Sorbitol-Based Nucleating Agent (TBPMN) on PLA Crystallization

| TBPMN Concentration (wt%) | Crystallization Half-Time at 100 °C (min) | Degree of Crystallinity (%) |

|---|---|---|

| 0 | 6.5 | - |

Data sourced from a study on TBPMN in PLA. utwente.nl

Polycaprolactone (PCL)

This compound (DBS) has been investigated as a nucleating agent in Polycaprolactone (PCL), a biodegradable polyester. Research has shown that the addition of small amounts of DBS to PCL can create a self-assembling nanoscale framework that influences the polymer's crystallization behavior. researchgate.net However, the interaction is not always straightforward.

The mechanical properties of PCL, such as elastic modulus, yield stress, and elongation at break, are significantly affected by its crystalline and amorphous phases. researchgate.net Hydrolytic degradation, for instance, can alter these properties by causing morphological changes. researchgate.net While direct data on the effect of DBS on the mechanical properties of PCL is limited in the provided context, its role as a nucleating agent implies it would influence the crystalline structure and, consequently, the mechanical performance of the material.

Further research into the specific interactions and resulting properties of PCL nucleated with this compound is needed for a comprehensive understanding.

Ultrahigh Molecular Weight Polyethylene (UHMWPE)

This compound (DBS) acts as an effective nucleating agent in Ultrahigh Molecular Weight Polyethylene (UHMWPE), particularly within a liquid paraffin (B1166041) (LP) matrix, a system often used in thermally induced phase separation (TIPS) processes for preparing UHMWPE materials. acs.org The self-assembly of DBS into fibrillar networks is a key factor in its nucleating ability. rsc.orgacs.org

In UHMWPE/LP blends, DBS first self-assembles into fibrils as the solution cools, forming a physical gel before the onset of liquid-liquid phase separation (LLPS) and crystallization of the UHMWPE. acs.org These in-situ formed DBS fibrils serve as heterogeneous nucleation sites for UHMWPE crystallization, leading to a faster crystallization rate. rsc.orgacs.org The effectiveness of DBS as a nucleating agent is particularly evident at lower cooling rates, where the heterogeneous nucleation mechanism becomes more significant. acs.org

The concentration of DBS plays a crucial role in the crystallization kinetics. An increase in DBS concentration leads to a decrease in the half-crystallization time (t1/2), indicating an accelerated crystallization process. acs.org This effect is more pronounced at lower cooling rates.

The interplay between DBS self-assembly, LLPS, and crystallization is complex. The self-assembly of DBS can influence the LLPS process by inducing local concentration fluctuations, which can, in turn, accelerate the phase separation. acs.org

Interactive Data Table: Effect of DBS Concentration on UHMWPE Crystallization

| DBS Concentration (wt %) | Effect on Crystallization Rate | Influence on Phase Separation | Reference |

|---|---|---|---|

| 0.05 | Increased | Accelerates LLPS | acs.org |

Olefin Block Copolymers (OBC)

A derivative of this compound, 1,3;2,4-Bis(3,4-dimethylbenzylidene) sorbitol (DMDBS), has been shown to be an effective nucleating agent for Olefin Block Copolymers (OBC). nih.gov When incorporated into an OBC matrix, DMDBS precipitates and self-assembles into crystalline fibrils upon cooling from the melt. nih.gov These fibrils act as nucleating sites, accelerating the crystallization of the OBC.